![molecular formula C12H14N2S2 B13253847 2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole](/img/structure/B13253847.png)
2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole is a chemical compound with the molecular formula C12H14N2S2 It is characterized by the presence of a pyrrolidine ring attached to a benzo[d]thiazole moiety through a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole typically involves the reaction of a pyrrolidine derivative with a benzo[d]thiazole derivative. One common method includes the nucleophilic substitution reaction where a pyrrolidine-2-ylmethyl halide reacts with a benzo[d]thiazole thiol under basic conditions. The reaction is usually carried out in an organic solvent such as acetone or ethanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .
化学反応の分析
Types of Reactions
2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the benzo[d]thiazole ring or the pyrrolidine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzo[d]thiazole derivatives.
Substitution: Halogenated or alkylated derivatives of the original compound.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings
作用機序
The mechanism of action of 2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact mechanism depends on the specific application and the biological target being studied .
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole.
Benzo[d]thiazole derivatives: Compounds such as benzo[d]thiazole-2-thiol and benzo[d]thiazole-2-amine are structurally related.
Uniqueness
This compound is unique due to the combination of the pyrrolidine ring and the benzo[d]thiazole moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C12H14N2S2 |
|---|---|
分子量 |
250.4 g/mol |
IUPAC名 |
2-(pyrrolidin-2-ylmethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H14N2S2/c1-2-6-11-10(5-1)14-12(16-11)15-8-9-4-3-7-13-9/h1-2,5-6,9,13H,3-4,7-8H2 |
InChIキー |
ZBDWVIRUROTRDU-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)CSC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



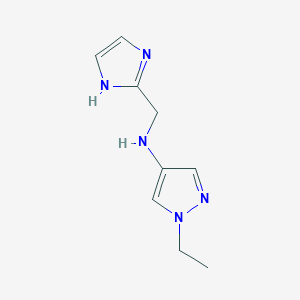
![2-Amino-4-[(2-aminoethyl)sulfanyl]butanoic acid](/img/structure/B13253781.png)
![4-[(3-Fluoro-4-methoxyphenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B13253785.png)
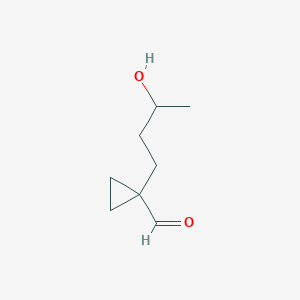
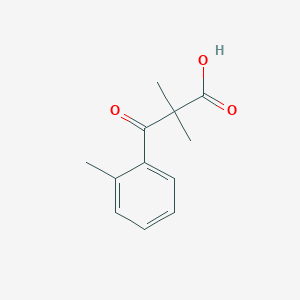
![3-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13253795.png)



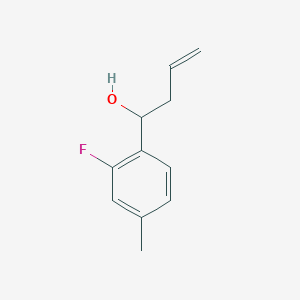
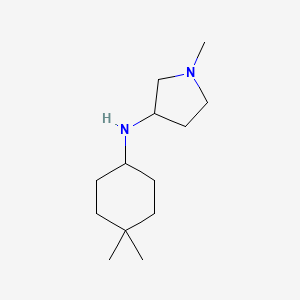
![(Hex-5-en-2-yl)[1-(pyridin-4-yl)ethyl]amine](/img/structure/B13253831.png)
![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol](/img/structure/B13253835.png)
